molecular formula C23H21N3O5 B11578286 2-Methoxy-6-phenyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-Methoxy-6-phenyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B11578286
M. Wt: 419.4 g/mol
InChI Key: RWEJYIQILBVRBD-UHFFFAOYSA-N
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Description

2-Methoxy-6-phenyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group, a phenyl group, and an oxadiazole ring The oxadiazole ring is further substituted with a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-phenyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 3,4,5-trimethoxybenzohydrazide can be reacted with a suitable carboxylic acid derivative to form the oxadiazole ring.

    Coupling with Pyridine Derivative: The oxadiazole intermediate is then coupled with a pyridine derivative, such as 2-methoxy-6-phenylpyridine, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-phenyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Methoxy-6-phenyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-phenyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group may play a role in binding to these targets, while the oxadiazole ring could be involved in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-phenyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the combination of the pyridine ring, oxadiazole ring, and trimethoxyphenyl group. This unique structure provides a distinct set of chemical and biological properties that can be leveraged in various scientific research applications.

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C23H21N3O5/c1-27-18-12-15(13-19(28-2)20(18)29-3)22-25-21(26-31-22)16-10-11-17(24-23(16)30-4)14-8-6-5-7-9-14/h5-13H,1-4H3

InChI Key

RWEJYIQILBVRBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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